N-(4-chlorobenzyl)-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide
Description
N-(4-chlorobenzyl)-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chlorobenzyl group, a dimethylphenyl group, and a piperazine ring
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O/c1-16-4-3-5-20(17(16)2)25-12-10-24(11-13-25)15-21(26)23-14-18-6-8-19(22)9-7-18/h3-9H,10-15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIRRQQODUNJCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC(=O)NCC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200056 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide typically involves the following steps:
Formation of the piperazine ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the dimethylphenyl group: The dimethylphenyl group is introduced via a Friedel-Crafts alkylation reaction, where the piperazine ring is reacted with 2,3-dimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the chlorobenzyl group: The final step involves the reaction of the intermediate compound with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs and environmental impact. Common techniques include continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(4-chlorobenzyl)-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects, or it may interact with microbial cell membranes, resulting in antimicrobial activity.
Comparison with Similar Compounds
N-(4-chlorobenzyl)-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide can be compared with other piperazine derivatives, such as:
N-(4-fluorobenzyl)-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide: Similar structure but with a fluorobenzyl group instead of a chlorobenzyl group.
N-(4-methoxybenzyl)-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide: Contains a methoxybenzyl group instead of a chlorobenzyl group.
N-(4-iodobenzyl)-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide: Features an iodobenzyl group instead of a chlorobenzyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
